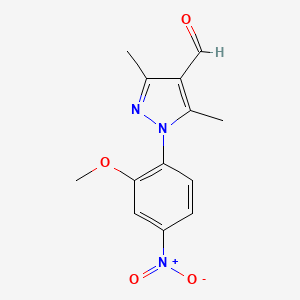

1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-8-11(7-17)9(2)15(14-8)12-5-4-10(16(18)19)6-13(12)20-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBMESLWHVPYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps starting from commercially available precursors. One common route includes the following steps:

Formation of Pyrazole Ring: Cyclization reactions involving hydrazines and diketones to form the pyrazole ring.

Formylation: Introduction of the aldehyde group through formylation reactions, often using reagents like Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion of the aldehyde group to a carboxylic acid.

Reduction: Reduction of the nitro group to an amine.

Substitution: Electrophilic aromatic substitution reactions on the aromatic ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products

Oxidation: 1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: 1-(2-Methoxy-4-aminophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has been investigated for its potential as an anti-inflammatory and analgesic agent. Key findings include:

- Anti-inflammatory Activity : Studies have shown that derivatives of this compound exhibit significant inhibition of pro-inflammatory cytokines, making them candidates for developing new anti-inflammatory drugs.

- Analgesic Properties : Research indicates potential analgesic effects comparable to traditional NSAIDs.

Agricultural Science

The compound's properties make it suitable for use in agrochemicals:

- Pesticide Development : Its structure allows for modification to enhance efficacy against pests while minimizing environmental impact.

- Herbicide Applications : Research is ongoing into its effectiveness as a selective herbicide, targeting specific weed species without harming crops.

Material Science

The unique chemical structure contributes to its application in material science:

- Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties.

- Dyes and Pigments : The compound's chromophoric properties allow it to be utilized in developing dyes for textiles and coatings.

Case Studies

Several studies highlight the compound's applications:

- Anti-inflammatory Study :

- Pesticide Efficacy :

- Polymer Development :

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of pyrazole-4-carbaldehydes, highlighting differences in substituents, molecular properties, synthesis, and applications based on the provided evidence:

Key Observations:

Substituent Effects on Reactivity and Applications: Hydroxyethyl and Fluoroethyl Groups: Enhance solubility and serve as handles for further functionalization. The hydroxyethyl derivative is pivotal in agrochemicals , while fluoroethyl analogs may improve drug-like properties . Sulfone Moieties: Improve metabolic stability in pharmaceuticals, as seen in .

Synthetic Methods :

- Vilsmeier-Haack formylation is a common route for introducing the carbaldehyde group, as demonstrated in for hydroxyethyl derivatives .

- Crystallographic validation (e.g., ) ensures structural accuracy, critical for understanding reactivity and intermolecular interactions .

Biological and Industrial Relevance :

- Agrochemical applications dominate for hydroxyethyl derivatives , whereas sulfone-containing analogs are niche in drug development .

- The absence of nitro-substituted analogs in the evidence limits direct comparisons, but nitro groups typically increase electrophilicity and may enhance binding in target molecules.

Biological Activity

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with various substituents, including a methoxy group, a nitro group, and an aldehyde functional group. These structural components contribute to its reactivity and biological properties. The molecular formula is with a molecular weight of 259.26 g/mol .

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 259.26 g/mol |

| CAS Number | 61261-79-8 |

| Functional Groups | Methoxy, Nitro, Aldehyde |

Antimicrobial Activity

Research indicates that 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde exhibits significant antimicrobial properties. A study showed that derivatives of pyrazole, including this compound, demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Minimum Inhibitory Concentration (MIC)

The compound's MIC values were evaluated in several studies, with findings suggesting that it can inhibit microbial growth at low concentrations. For instance, one derivative showed MIC values ranging from 0.22 to 0.25 μg/mL against certain pathogens .

Anticancer Activity

1-(2-Methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde has also been investigated for its anticancer properties. Studies have reported its efficacy in inhibiting the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanism involves the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Overview

| Cancer Type | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Breast Cancer | MDA-MB-231 | Not specified | Apoptosis induction |

| Liver Cancer | HepG2 | Not specified | Cell cycle arrest |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects in preclinical models. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly . This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes .

Study 1: Antimicrobial Efficacy

In an experimental setup assessing the antimicrobial efficacy of pyrazole derivatives, 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde was tested against multiple bacterial strains. The results indicated significant zones of inhibition comparable to standard antibiotics .

Study 2: Anticancer Properties

A recent study evaluated the anticancer effects of this compound on various cell lines. The findings revealed that it effectively reduced cell viability in cancer cells while sparing normal cells, indicating selective toxicity .

Q & A

Q. What are the established synthetic routes for 1-(2-methoxy-4-nitrophenyl)-3,5-dimethyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via Vilsmeier-Haack formylation of pre-functionalized pyrazole intermediates. For example, 3,5-dimethylpyrazole derivatives are treated with POCl₃ and DMF to introduce the carbaldehyde group at the 4-position . Subsequent nitration and methoxy-substitution on the phenyl ring can be achieved using mixed-acid nitration (HNO₃/H₂SO₄) and alkylation with methyl iodide under basic conditions. Purity optimization typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .

Q. How is the structural characterization of this compound performed in academic research?

Key techniques include:

- Single-crystal X-ray diffraction : Resolves the 3D molecular geometry, confirming substituent positions (e.g., methoxy and nitro groups on the phenyl ring) .

- NMR spectroscopy : ¹H and ¹³C NMR identify protons and carbons in the pyrazole and aromatic systems. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm .

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Q. What preliminary biological activities have been reported for structurally related pyrazole-4-carbaldehydes?

Analogous compounds exhibit anti-inflammatory and antimicrobial properties. For instance, pyrazole derivatives inhibit TNF-α (85% suppression at 10 µM) and show MIC values of 8–16 µg/mL against E. coli and S. aureus . The nitro and methoxy groups may enhance cellular uptake and target binding .

Advanced Research Questions

Q. How do structural modifications (e.g., nitro positioning, substituent bulk) influence bioactivity in pyrazole-4-carbaldehydes?

- Nitro group orientation : Para-nitro substitution (as in this compound) enhances electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets like kinases .

- Methoxy group : Ortho-methoxy improves solubility but may sterically hinder target binding. Comparative studies with meta/para-methoxy analogs are needed .

- Pyrazole substituents : 3,5-Dimethyl groups optimize steric bulk, balancing target affinity and metabolic stability .

Q. What computational methods are used to predict the reactivity and binding modes of this compound?

- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., aldehyde group reactivity) .

- Molecular docking : Simulates interactions with targets like COX-2 or bacterial dihydrofolate reductase. The nitro group often participates in hydrogen bonding with active-site residues .

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

- Disorder in nitro/methoxy groups : Common due to rotational flexibility. Partial occupancy models in SHELXL refine these positions .

- Twinned crystals : Use of twin law matrices in programs like ORTEP-3 improves data interpretation .

Q. How can contradictions in bioactivity data across studies be addressed?

- Source of variability : Differences in cell lines (e.g., MRC-5 vs. Caco-2) or assay conditions (e.g., serum concentration). Standardize protocols using guidelines like OECD 423 .

- Structural confirmation : Cross-validate compound identity via X-ray crystallography and 2D-NMR before bioassays .

Q. What strategies optimize yield in large-scale synthesis while maintaining purity?

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and byproducts in nitration steps .

- Flow chemistry : Enables precise control of exothermic reactions (e.g., Vilsmeier-Haack formylation) .

Methodological Notes

- Synthesis : Prioritize regioselective nitration to avoid ortho/meta isomers. Use TLC monitoring for intermediates .

- Crystallography : For disordered structures, apply restraints to bond lengths/angles in SHELXL to improve refinement .

- Bioactivity : Include positive controls (e.g., celecoxib for anti-inflammatory assays) to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.